Vinyl hexanoate
Overview
Description
Vinyl hexanoate, also known as hexanoic acid vinyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless to almost colorless liquid with a characteristic ester odor. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors such as coatings, adhesives, and sealants .
Biochemical Analysis
Biochemical Properties
Vinyl hexanoate plays a significant role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis and synthesis of esters. For instance, the lipase from Thermomyces lanuginosus has been shown to catalyze the acylation of helicid with this compound, resulting in high regioselectivity and conversion rates
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in fatty acid metabolism, such as hexanoyl-CoA synthetase . This enzyme activates hexanoate and other fatty acids, which are essential for various metabolic pathways. Additionally, this compound has been observed to impact the expression of genes involved in cannabinoid biosynthesis, further demonstrating its role in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For example, this compound can act as a substrate for hexanoyl-CoA synthetase, leading to the formation of hexanoyl-CoA . This interaction is crucial for the biosynthesis of cannabinoids and other metabolites. Furthermore, this compound has been shown to inhibit or activate certain enzymes, depending on the context of the reaction . These molecular interactions highlight the versatility of this compound in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can positively impact metabolic pathways and enzyme activity. At high doses, it may exhibit toxic or adverse effects . Studies have shown that the threshold for these effects depends on the specific animal model and the experimental conditions. Understanding the dosage effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of cannabinoids and other fatty acid derivatives. It interacts with enzymes such as hexanoyl-CoA synthetase, which activates hexanoate for further metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can influence its activity and function, making it essential to understand its transport and distribution in different biological contexts.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl hexanoate can be synthesized through the esterification of hexanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of hexanoic acid with acetylene in the presence of a catalyst such as zinc chloride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the ester .
Chemical Reactions Analysis
Types of Reactions: Vinyl hexanoate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polythis compound, which is used in coatings and adhesives.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Polymerization: Initiated by organic peroxides or azo compounds under heat or UV radiation.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Catalyzed by acids or bases, often carried out under reflux conditions.
Major Products:
Polymerization: Polythis compound.
Hydrolysis: Hexanoic acid and vinyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Vinyl hexanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers for coatings, adhesives, and sealants.
Biodegradable Polymers: Research into its use in the production of biodegradable polymers for environmental applications.
Biomedical Applications: Potential use in drug delivery systems and tissue engineering due to its biocompatibility.
Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Mechanism of Action
Vinyl hexanoate can be compared with other vinyl esters such as:
Vinyl acetate: Used in the production of polyvinyl acetate, which is a key ingredient in adhesives and paints.
Vinyl propionate: Utilized in the synthesis of copolymers for coatings and adhesives.
Vinyl butyrate: Employed in the production of polymers for coatings and plasticizers.
Uniqueness: this compound is unique due to its longer alkyl chain compared to vinyl acetate and vinyl propionate. This results in different physical properties and reactivity, making it suitable for specific applications where longer chain esters are preferred .
Comparison with Similar Compounds
- Vinyl acetate
- Vinyl propionate
- Vinyl butyrate
Properties
IUPAC Name |
ethenyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWYWAIOTBEZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9015-97-8 | |
Record name | Hexanoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9015-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60184572 | |
Record name | Vinyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3050-69-9 | |
Record name | Vinyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3050-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl hexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW724Y19YV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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